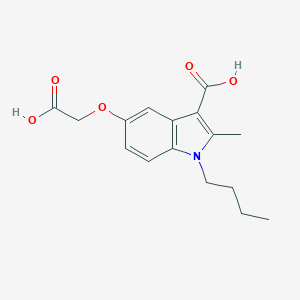![molecular formula C19H17ClN4O2 B271461 1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile, also known as DCPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPTA belongs to the family of naphthyridine carboxamides and is known for its ability to modulate the activity of certain proteins in the human body.
作用机制
The mechanism of action of 1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its ability to bind to certain proteins in the human body, thereby modulating their activity. This compound has been shown to bind to the protein HSP90, which is involved in the regulation of cell growth and survival. By binding to HSP90, this compound can inhibit its activity, leading to the death of cancer cells. This compound has also been shown to modulate the activity of certain immune cells, making it a potential candidate for the development of immunomodulatory drugs.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate the activity of certain immune cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile in lab experiments is its ability to modulate the activity of certain proteins in the human body. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.
未来方向
There are a number of future directions for the study of 1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target the same proteins. Additionally, the study of this compound could lead to a better understanding of the role of certain proteins in various biological processes.
合成方法
The synthesis of 1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 3,4-dihydro-2H-pyran and acetic anhydride to form the final product, this compound.
科学研究应用
1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of certain proteins in the human body, making it a potential candidate for the development of new drugs. This compound has been studied for its potential applications in cancer treatment, as well as for its ability to modulate the immune system.
属性
分子式 |
C19H17ClN4O2 |
|---|---|
分子量 |
368.8 g/mol |
IUPAC 名称 |
1-amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C19H17ClN4O2/c1-3-23-15(11-5-7-12(20)8-6-11)9-13-14(10-21)18(25)24(4-2)17(22)16(13)19(23)26/h5-9H,3-4,22H2,1-2H3 |
InChI 键 |
DMRSSADQIORXMM-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CC)C#N)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CC)C#N)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)

![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)


